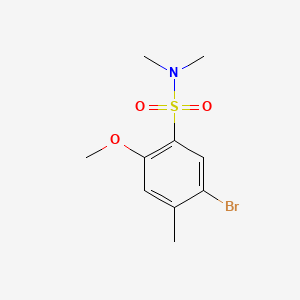![molecular formula C19H21NO4S B2970943 {[3-(Methylsulfanyl)phenyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate CAS No. 1324139-98-1](/img/structure/B2970943.png)
{[3-(Methylsulfanyl)phenyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[3-(Methylsulfanyl)phenyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate is a complex organic molecule, exhibiting unique structural characteristics that make it valuable in various scientific disciplines. Its functional groups endow it with diverse chemical properties, which play a crucial role in its interactions and applications in fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {[3-(Methylsulfanyl)phenyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate typically involves a multi-step process. One common route starts with the sulfonation of the aromatic ring, followed by the formation of the carbamoyl group and subsequent esterification. The reagents and conditions used may include thiol derivatives, carbamoyl chlorides, and ethoxyacetates under controlled temperatures and pH conditions to achieve optimal yields.
Industrial Production Methods: Industrially, the production of this compound may leverage continuous flow reactors to ensure high efficiency and purity. Advanced techniques like catalytic hydrogenation and automated esterification are often employed to scale up production while maintaining stringent quality controls.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation, particularly at the methylsulfanyl group, to form sulfoxides or sulfones, using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions might involve the carbamoyl group, leading to primary amines under catalytic hydrogenation conditions.
Substitution: Electrophilic aromatic substitution reactions are possible, especially on the aromatic ring, using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids
Reducing Agents: Catalytic hydrogenation (Pd/C, H2 gas)
Substitution Conditions: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)
Major Products Formed:
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Primary amines
Substitution Products: Halogenated or nitrated aromatic compounds
Scientific Research Applications
{[3-(Methylsulfanyl)phenyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate has a broad spectrum of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for developing complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the manufacture of specialty chemicals and materials with unique properties.
Mechanism of Action
The compound's mechanism of action is closely related to its functional groups. The carbamoyl group can interact with enzymes or receptors, modulating their activity. Similarly, the aromatic and ethoxy groups contribute to its binding affinity and selectivity toward specific molecular targets, influencing biochemical pathways.
Comparison with Similar Compounds
{[4-(Methylsulfanyl)phenyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate
{[3-(Methylsulfanyl)phenyl]carbamoyl}methyl 2-(4-methoxyphenyl)acetate
Uniqueness: What sets {[3-(Methylsulfanyl)phenyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate apart from similar compounds is its specific combination of functional groups, offering a unique profile of reactivity and applications. This distinctive structure imparts unique chemical properties and potential for broader applications in scientific research and industry.
Need any more insights?
Properties
IUPAC Name |
[2-(3-methylsulfanylanilino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S/c1-3-23-16-9-7-14(8-10-16)11-19(22)24-13-18(21)20-15-5-4-6-17(12-15)25-2/h4-10,12H,3,11,13H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSYCOHCTHDSOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC(=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-tert-butyl-1-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]urea](/img/structure/B2970863.png)
![methyl 2-(3,9-dimethyl-6,8-dioxo-7-pentyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2970864.png)
![3-(4-fluorophenyl)-1-methyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B2970866.png)
![6-(2-Methoxyphenyl)-2-[1-(3-methylpyrazin-2-yl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2970868.png)
![1-(4-methoxyphenyl)-5-oxo-N-[2-(thiophen-2-yl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B2970869.png)
![2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-N-(4-methylphenyl)-1-benzofuran-5-sulfonamide](/img/structure/B2970870.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(oxan-2-yl)propanoic acid](/img/structure/B2970871.png)

![2-(4-Chlorophenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-8-yl phenyl sulfone](/img/structure/B2970875.png)



![6-Methylspiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2970882.png)
![7-Chlorothieno[2,3-c]pyridine-2-carbaldehyde](/img/structure/B2970883.png)
